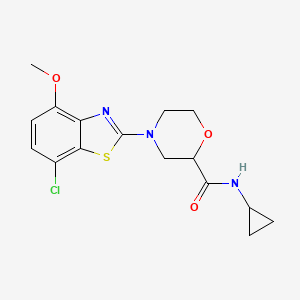![molecular formula C23H30N4OS B12265416 1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265416.png)
1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine is a complex organic compound that features a thiazole ring, a piperidine ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine involves multiple steps, typically starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The piperidine ring can be synthesized through the hydrogenation of pyridine. These intermediates are then coupled using appropriate linkers and reaction conditions to form the final compound. Industrial production methods would involve optimization of these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different degrees of saturation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine and piperazine rings can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine can be compared with other compounds containing thiazole, piperidine, or piperazine rings. Similar compounds include:
Thiazole derivatives: Known for their antimicrobial and anticancer activities.
Piperidine derivatives: Often used in the synthesis of pharmaceuticals.
Piperazine derivatives: Commonly found in drugs with central nervous system activity. The uniqueness of this compound lies in its combination of these three rings, which can result in a unique set of biological activities and applications.
Properties
Molecular Formula |
C23H30N4OS |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-methyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C23H30N4OS/c1-20-19-29-23(24-20)27-12-9-22(10-13-27)28-18-6-5-11-25-14-16-26(17-15-25)21-7-3-2-4-8-21/h2-4,7-8,19,22H,9-18H2,1H3 |
InChI Key |
KLGSFDAWAMPKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole](/img/structure/B12265333.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12265336.png)
![4-chloro-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265339.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)

![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12265362.png)
![4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265381.png)
![5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265388.png)
![1-Phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265391.png)
![5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265411.png)
![7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265412.png)
![4-chloro-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265419.png)
![6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12265423.png)
![2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B12265426.png)
